2,4-Dibromonicotinaldehyde
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Overview
Description
2,4-Dibromonicotinaldehyde is a brominated derivative of nicotinaldehyde, characterized by the presence of two bromine atoms at the 2 and 4 positions on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromonicotinaldehyde typically involves the bromination of nicotinaldehyde. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: 2,4-Dibromonicotinic acid.
Reduction: 2,4-Dibromonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dibromonicotinaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dibromonicotinaldehyde involves its interaction with specific molecular targets. The bromine atoms and the aldehyde group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
2-Bromonicotinaldehyde: Contains a single bromine atom at the 2 position.
4-Bromonicotinaldehyde: Contains a single bromine atom at the 4 position.
2,6-Dibromonicotinaldehyde: Contains bromine atoms at the 2 and 6 positions.
Uniqueness: The presence of two bromine atoms at the 2 and 4 positions provides distinct electronic and steric effects, making it a valuable compound for various synthetic and research purposes .
Properties
IUPAC Name |
2,4-dibromopyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLALYLVGBOCHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649912 |
Source
|
Record name | 2,4-Dibromopyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128071-91-0 |
Source
|
Record name | 2,4-Dibromopyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 128071-91-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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